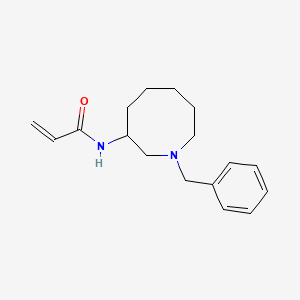
N-(1-Benzylazocan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylazocan-3-yl)prop-2-enamide is an organic compound that belongs to the class of azocane derivatives It features a benzyl group attached to an azocane ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzylazocan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Benzylation: The azocane ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the reaction of the benzylated azocane with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzylazocan-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of materials with specific properties, such as stimuli-responsive polymers.
Mechanism of Action
The mechanism of action of N-(1-Benzylazocan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzyl group and the azocane ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The prop-2-enamide moiety may also contribute to the compound’s overall bioactivity by interacting with cellular pathways.
Comparison with Similar Compounds
- N-(1-Benzylpyrazol-3-yl)methylprop-2-enamide
- (E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Comparison: N-(1-Benzylazocan-3-yl)prop-2-enamide is unique due to its azocane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-benzylazocan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)18-16-11-7-4-8-12-19(14-16)13-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFVZRQWYSCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
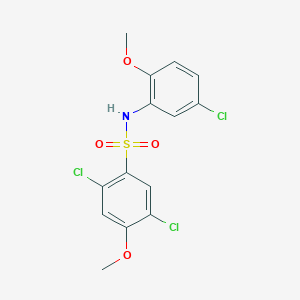
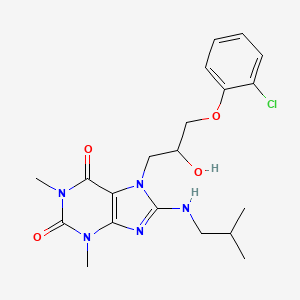
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2452347.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)
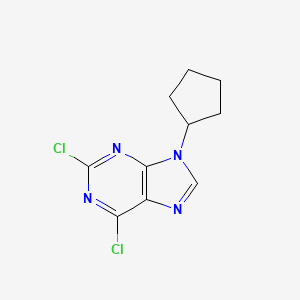
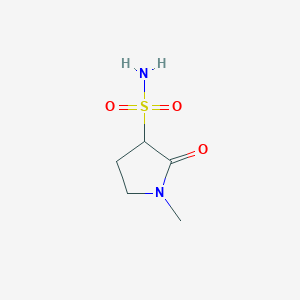
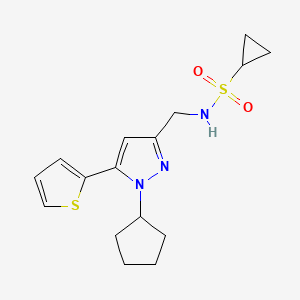
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2452360.png)
